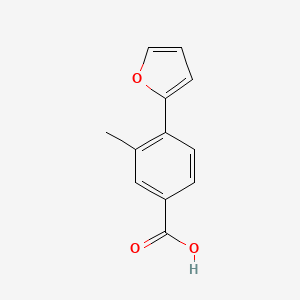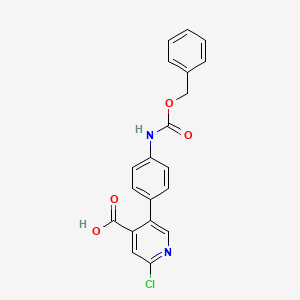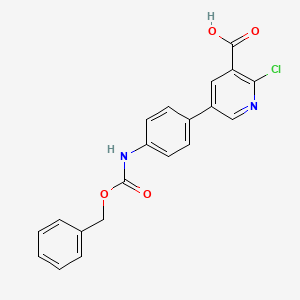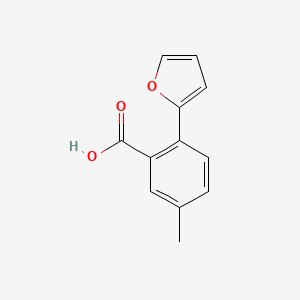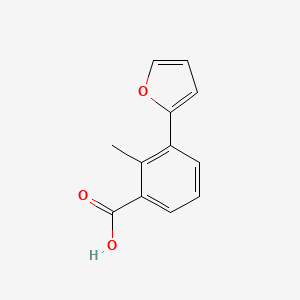
3-(Furan-2-yl)-2-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-2-methylbenzoic acid, 95%, is a synthetic, organic compound with various applications in the scientific research community. Its molecular formula is C10H8O3 and it is a white crystalline solid with a melting point of 101-103°C. It is a versatile compound that is used in a variety of applications, including synthesis, mechanistic studies, and biochemical and physiological research.
Scientific Research Applications
3-(Furan-2-yl)-2-methylbenzoic acid, 95%, is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of various organic compounds, and as a catalyst in the synthesis of various organic compounds. It is also used in mechanistic studies, such as the study of the mechanism of action of enzymes, and in biochemical and physiological studies, such as the study of the effects of drugs on the body.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-methylbenzoic acid, 95%, is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, which can affect the biochemical and physiological processes of the body. It is also thought to act as an antioxidant, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Furan-2-yl)-2-methylbenzoic acid, 95%, are not yet fully understood. However, studies have shown that it can affect the activity of certain enzymes, which can affect the biochemical and physiological processes of the body. It has also been shown to have antioxidant activity, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Furan-2-yl)-2-methylbenzoic acid, 95%, in laboratory experiments include its low cost, ease of synthesis, and its ability to act as an inhibitor of certain enzymes. However, there are some limitations to its use, including its potential toxicity and the fact that it is not yet fully understood.
Future Directions
The potential future directions for 3-(Furan-2-yl)-2-methylbenzoic acid, 95%, include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its potential toxicity and its effects on the environment could be beneficial. Finally, further research into its potential use as a catalyst in the synthesis of various organic compounds could prove beneficial.
Synthesis Methods
3-(Furan-2-yl)-2-methylbenzoic acid, 95%, can be synthesized by the reaction of furfuryl alcohol with a methylbenzoic acid in the presence of a catalytic amount of sulfuric acid. The reaction mixture is heated at a temperature of approximately 120°C for two hours to complete the reaction. The product is then isolated by filtration and washed with water to remove any unreacted starting material. The product is then dried and stored at a temperature of 4°C.
properties
IUPAC Name |
3-(furan-2-yl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-9(11-6-3-7-15-11)4-2-5-10(8)12(13)14/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIMDHCHIVVYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688501 |
Source


|
| Record name | 3-(Furan-2-yl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261937-22-7 |
Source


|
| Record name | 3-(Furan-2-yl)-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395550.png)

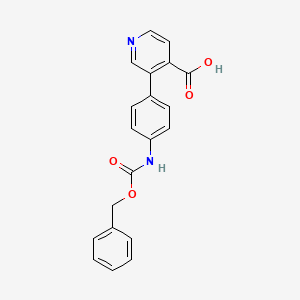
![6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395558.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395559.png)

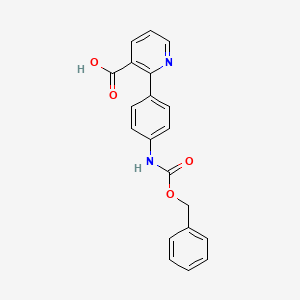
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395575.png)
